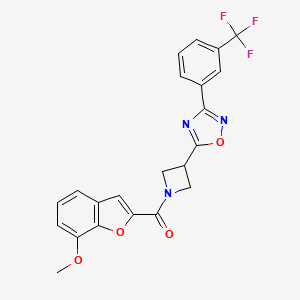

(Z)-2-(4-(4-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

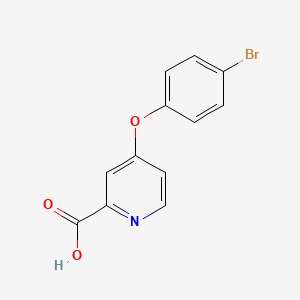

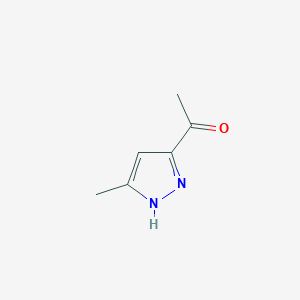

“(Z)-2-(4-(4-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The compound also contains a nitrophenyl group and a tolylimino group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and an amine. The nitrophenyl and tolylimino groups could be added through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The presence of the thiazole ring, nitrophenyl group, and tolylimino group would give this compound interesting electronic properties. The thiazole ring is aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis

This compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amine, and the imine could be hydrolyzed to give a carbonyl and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups .Wissenschaftliche Forschungsanwendungen

Chemosensors for Metal Ions

Compounds with structures analogous to "(Z)-2-(4-(4-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol" have been utilized in the development of novel chemosensors. For example, a phenyl thiadiazole-based Schiff base receptor was synthesized for the selective and sensitive detection of Al3+ ions. This chemosensor showed quick responses, excellent selectivity, and sensitivity towards Al3+ in a methanol–Tris–HCl buffer medium. The binding stoichiometry was determined to be 2:1, supported by Job plot analysis and ESI-MS spectra, with an association constant value indicating strong interaction. The chemosensor's application extends to binary logical devices, recovery of contaminated water samples, and smartphone-based chemical analysis (Manna, Chowdhury, & Patra, 2020).

Antibacterial Agents

Research has also explored the antibacterial potential of similar compounds. A study reported the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives via an ultrasound-assisted method. These compounds exhibited significant antibacterial activity, particularly against Pseudomonas aeruginosa, with derivatives containing nitro groups showing enhanced potency compared to standard antibiotics. The study highlighted the importance of the functional groups on the phenyl ring of the 1,3,4-thiadiazol-2-amine moiety for varying bacterial activity, emphasizing the role of electron-withdrawing groups in antibacterial efficacy (Kerru, Gummidi, Bhaskaruni, Maddila, & Jonnalagadda, 2020).

Photophysical Properties and Sensing

Compounds structurally related to "this compound" have been studied for their photophysical properties and potential as sensors. For instance, novel transition and rare-earth metal complexes of a 4-azopyrazol-5-one derivative were synthesized and characterized, revealing unique coordination modes and the possibility of ferromagnetic exchange interaction. These complexes demonstrated significant potential in water-ethanol solutions, indicating applications in molecular electronics and sensing technologies (Kovalchukova et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-(4-methylphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-2-6-15(7-3-13)19-18-20(10-11-22)17(12-25-18)14-4-8-16(9-5-14)21(23)24/h2-9,12,22H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEOKKXXYKLROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)

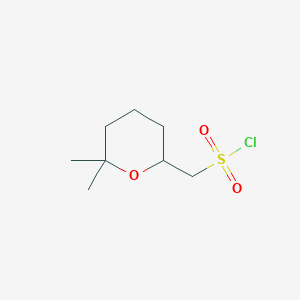

![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)

methanesulfonamide](/img/structure/B2670268.png)